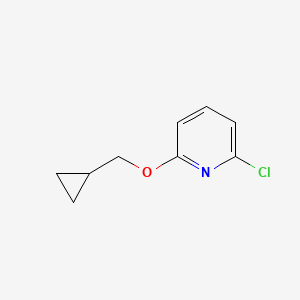

2-Chloro-6-(cyclopropylmethoxy)pyridine

Description

2-Chloro-6-(cyclopropylmethoxy)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 6-position. This compound has garnered attention in pharmaceutical research due to its role as a key intermediate in synthesizing potent inhibitors of IκB kinase beta (IKK-β), a critical enzyme in inflammatory pathways. Its structural uniqueness lies in the cyclopropylmethoxy group, which combines steric bulk with moderate electron-donating properties, enhancing binding affinity in biological systems .

Properties

CAS No. |

108122-44-7 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2-chloro-6-(cyclopropylmethoxy)pyridine |

InChI |

InChI=1S/C9H10ClNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2 |

InChI Key |

XBDIVNMAZGTMTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-Chloro-6-(cyclopropylmethoxy)pyridine typically begins with pyridine as the core structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Chloro-6-(cyclopropylmethoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, cyclopropylmethanol.

Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium phosphate.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

Chemistry: 2-Chloro-6-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting various biological pathways. Its unique structure allows for the creation of molecules with specific biological activities .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are evaluated for their effectiveness in controlling pests and weeds .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)pyridine depends on its specific applicationFor example, in agrochemicals, it may inhibit specific enzymes in pests, leading to their death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

2-Chloro-6-(trifluoromethyl)pyridine

- Substituent : Trifluoromethyl (-CF₃) at the 6-position.

- Molecular Weight : 181.54 g/mol .

- Key Applications : Intermediate in agrochemicals and pharmaceuticals.

- Properties :

- Market Trends : High demand in China and global markets, with projected growth in production capacity (2020–2025) .

2-Chloro-6-methoxypyridine

- Substituent : Methoxy (-OCH₃) at the 6-position.

- Molecular Weight : 143.57 g/mol .

- Key Applications : Precursor in synthesizing herbicides and pharmaceuticals.

- Properties :

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

- Substituent : Trichloromethyl (-CCl₃) at the 6-position.

- Molecular Weight : 230.91 g/mol .

- Key Applications : Agricultural bactericide (nitrification inhibitor).

- Properties :

2-Ethoxy-6-[(methylimino)methyl]pyridine

- Substituent: Ethoxy (-OCH₂CH₃) at the 2-position and methyliminomethyl (-CH=N-CH₃) at the 6-position.

- Properties: The iminomethyl group enables coordination chemistry applications, unlike the cyclopropylmethoxy derivative .

Key Observations :

- The cyclopropylmethoxy group optimizes steric and electronic interactions with IKK-β, achieving nanomolar inhibition .

- Trifluoromethyl and trichloromethyl groups prioritize industrial applications over therapeutic use due to reactivity or toxicity .

Physicochemical and Industrial Comparison

Biological Activity

2-Chloro-6-(cyclopropylmethoxy)pyridine is a pyridine derivative characterized by a chlorine atom at the second position and a cyclopropylmethoxy group at the sixth position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated that this compound exhibits significant biological activity, including potential antimicrobial and anticancer properties.

- Molecular Formula : C9H10ClNO

- Molecular Weight : 185.64 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group, which may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound may modulate enzyme or receptor activity through specific molecular interactions. Preliminary studies suggest:

- Antimicrobial Activity : Initial findings indicate that the compound may possess antimicrobial properties, although detailed investigations are necessary to elucidate its mechanisms of action.

- Anticancer Properties : Some studies have hinted at potential anticancer effects, warranting further exploration into its efficacy against various cancer cell lines.

The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes. Techniques such as molecular docking and binding assays are essential for clarifying these interactions.

Interaction Studies

- Molecular Docking : Computational studies suggest that the compound may fit well into the active sites of certain enzymes.

- Binding Assays : Experimental data are needed to confirm binding affinities and the resultant biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some key comparative features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylpyridine | Methyl group instead of cyclopropylmethoxy | Lacks the unique cyclopropylmethoxy group |

| 2-Chloro-5-chloromethylpyridine | Chloromethyl group at the fifth position | Contains an additional chlorine atom |

| 2-Chloro-5-methoxypyridine | Methoxy group instead of cyclopropylmethoxy | Different functional group affecting properties |

| 3-Amino-2-chloro-6-methoxypyridine | Amino group at the third position | Variation in substitution pattern |

Case Study 1: Antimicrobial Activity

A study published in evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential therapeutic applications in oncology. Further research is required to determine the exact pathways involved in this process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.